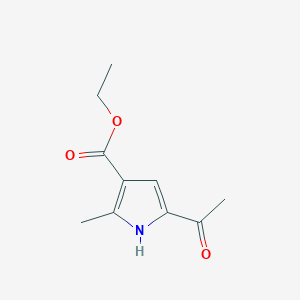

5-acétyl-2-méthyl-1H-pyrrole-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

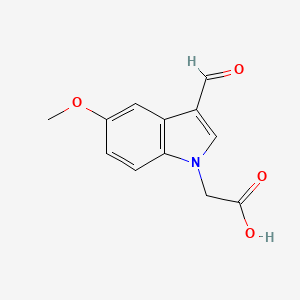

Activité anti-VIH

Les dérivés d'indole, structurellement liés aux composés pyrrole, ont été rapportés comme ayant un potentiel dans les activités anti-VIH. Des études de docking moléculaire de nouveaux dérivés xanthéniques indolyle et oxochroményle ont été réalisées pour évaluer leur efficacité contre le VIH-1 .

Traitement du cancer

L'application des dérivés d'indole dans le traitement du cancer a suscité de l'intérêt en raison de leurs propriétés biologiquement actives. Ces composés se sont montrés prometteurs dans le traitement de divers types de cellules cancéreuses .

Propriétés antimicrobiennes

Les indoles et leurs dérivés sont également connus pour leurs propriétés antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antifongiques .

Identification des marqueurs du diabète

Les dérivés de pyrrole-2-carboxaldéhyde (Py-2-C), qui partagent une structure pyrrole similaire, ont été isolés de sources naturelles et sont connus pour leur rôle de marqueurs moléculaires du diabète .

Isolement de sources naturelles

Des composés ayant une structure pyrrole ont été isolés de champignons, de plantes et de micro-organismes, ce qui indique des applications potentielles dans la synthèse et la découverte de produits naturels .

Traitement des troubles neurologiques

Les dérivés d'indole ont montré un potentiel dans le traitement de divers troubles neurologiques en raison de leur capacité à interagir avec des cibles biologiques pertinentes pour ces conditions .

Safety and Hazards

Orientations Futures

Despite its limited characterization, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate presents an attractive scaffold for drug discovery research. Researchers should explore its potential applications, conduct Structure-Activity Relationship (SAR) studies, and investigate its interactions with biological targets .

Mécanisme D'action

The mechanism of action, targets, and biochemical pathways of a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors can affect the bioavailability of the compound, or the proportion of the compound that enters the circulation and is able to have an active effect .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Analyse Biochimique

Biochemical Properties

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in cellular signaling pathways . Additionally, its interaction with proteins involved in cellular detoxification processes highlights its potential in modulating cellular redox states .

Cellular Effects

The effects of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic signaling pathways . Furthermore, it can alter gene expression profiles related to oxidative stress and inflammation, thereby impacting cellular homeostasis . Its role in cellular metabolism is also noteworthy, as it can affect the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can result in altered pharmacokinetics of co-administered drugs. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underscore its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the subsequent disruption of cellular homeostasis. Threshold effects have also been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity .

Metabolic Pathways

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s influence on metabolic pathways is evident from its ability to modulate the levels of key metabolites, such as reactive oxygen species and glutathione . These interactions highlight its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins, such as albumin, can influence its distribution within the bloodstream and its subsequent uptake by target tissues . These transport mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Propriétés

IUPAC Name |

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJKDODZRFMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

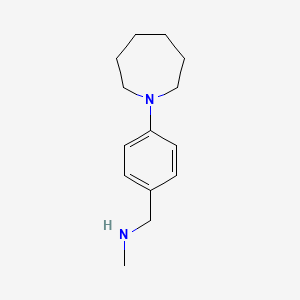

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

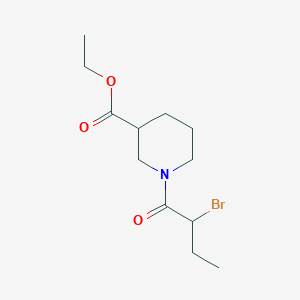

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)